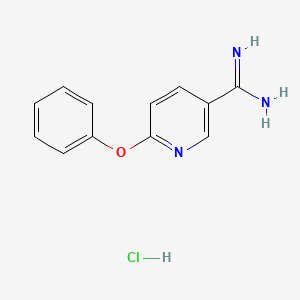
6-Phenoxypyridine-3-carboximidamide hydrochloride
説明
6-Phenoxypyridine-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H12ClN3O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxypyridine-3-carboximidamide hydrochloride typically involves the reaction of 6-phenoxypyridine-3-carboxylic acid with appropriate reagents to form the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods ensure the compound is produced in large quantities with high purity, suitable for various applications .
化学反応の分析
Types of Reactions
6-Phenoxypyridine-3-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohyd
生物活性
6-Phenoxypyridine-3-carboximidamide hydrochloride is a synthetic compound with significant biological activity, particularly noted for its role as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
The compound has the molecular formula and a molecular weight of approximately 253.7 g/mol. Its structure includes a pyridine ring substituted with a phenoxy group and a carboximidamide functional group, enhancing its solubility and reactivity in biological systems.
This compound primarily acts as an inhibitor of serine proteases, enzymes that play critical roles in various physiological processes, including blood coagulation. Notably, it has shown promise in inhibiting factor Xa, a key enzyme in the coagulation cascade.
Interaction with Biological Targets
The compound's interactions have been characterized through kinetic assays and structural studies. It binds to the active sites of serine proteases, preventing substrate binding and subsequent catalytic activity. This mechanism suggests its potential use in anticoagulant therapies .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Anticoagulant Effects : By inhibiting serine proteases like factor Xa, it may serve as a therapeutic agent for conditions requiring anticoagulation.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, impacting overall metabolic flux and cellular functions.
Case Studies and Research Findings
-
Anticoagulant Studies :
- A study highlighted the compound's ability to inhibit factor Xa with an IC50 value indicating significant potency. This suggests its potential application in developing new anticoagulant drugs.
-
Kinetic Assays :
- Kinetic studies revealed that this compound displays competitive inhibition against serine proteases, providing insights into its mechanism of action.
- Structural Analysis :
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N'-Hydroxy-6-phenoxypyridine-3-carboximidamide | Hydroxy group substitution | Enhanced solubility and reactivity |
| Phenazopyridine hydrochloride | Local anesthetic properties | Used primarily for urinary tract analgesia |
| 2-Phenoxypyridine | Lacks carboximidamide group | Primarily studied for coordination chemistry |
The unique combination of the carboximidamide functional group with a phenoxy-substituted pyridine ring distinguishes this compound from its analogs, contributing to its selective biological activity against serine proteases.
特性
IUPAC Name |
6-phenoxypyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;/h1-8H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLVMWVKJOYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-77-4 | |
| Record name | 3-Pyridinecarboximidamide, 6-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















